molecular formula C9H17N5S B13821386 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- CAS No. 23613-02-7

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)-

Cat. No.: B13821386
CAS No.: 23613-02-7
M. Wt: 227.33 g/mol
InChI Key: GOUKSYJATNOEID-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- typically involves the reaction of 2-amino-1,3,5-triazine with diethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- is unique due to the presence of both diethylamino and ethylamino groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

23613-02-7

Molecular Formula

C9H17N5S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H17N5S/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15)

InChI Key

GOUKSYJATNOEID-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=S)N=C(N1)N(CC)CC

Origin of Product

United States

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